molecular formula C30H24N2O5S B11593042 N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-phenoxyacetamide

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-phenoxyacetamide

Cat. No.: B11593042
M. Wt: 524.6 g/mol
InChI Key: VFDISHRKAODFHC-UHFFFAOYSA-N
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Description

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-phenoxyacetamide is a complex organic compound with a molecular formula of C29H22N2O4S. This compound is characterized by its benzothiazine core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of benzoyl, benzyl, and phenoxyacetamide groups further adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazine core, followed by the introduction of the benzoyl, benzyl, and phenoxyacetamide groups through various substitution and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in the formation of new aromatic or aliphatic derivatives.

Scientific Research Applications

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The benzothiazine core and associated functional groups allow the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide
  • 3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate

Uniqueness

Compared to similar compounds, N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxyacetamide group, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C30H24N2O5S

Molecular Weight

524.6 g/mol

IUPAC Name

N-(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-2-phenoxyacetamide

InChI

InChI=1S/C30H24N2O5S/c33-27(21-37-24-16-8-3-9-17-24)31-28-25-18-10-11-19-26(25)38(35,36)32(20-22-12-4-1-5-13-22)29(28)30(34)23-14-6-2-7-15-23/h1-19H,20-21H2,(H,31,33)

InChI Key

VFDISHRKAODFHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C3S2(=O)=O)NC(=O)COC4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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